ym-244769 -

ym-244769

Catalog Number: EVT-254980
CAS Number:
Molecular Formula: C26H22FN3O3
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel sodium-calcium exchanger inhibitor; High Quality Biochemicals for Research Uses
Synthesis Analysis

The synthesis of YM-244769 involves several key steps that lead to the formation of its unique nicotinamide core structure. The process begins with the preparation of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives. Specific synthetic routes include:

  1. Formation of the Nicotinamide Core: This step typically involves the reaction of appropriate aromatic compounds with nicotinic acid derivatives.
  2. Introduction of Functional Groups: Functionalization is achieved through various chemical reactions such as nucleophilic substitutions and coupling reactions to introduce the fluorobenzyl group.

Technical details regarding the synthesis can be found in specialized literature that discusses structure-activity relationships and optimization processes for similar compounds .

Molecular Structure Analysis

YM-244769 has a defined molecular structure characterized by its nicotinamide backbone and specific substituents that enhance its biological activity. The molecular formula is C₁₈H₁₈F₁N₃O₃, and it features:

  • A nicotinamide core, which is crucial for its interaction with target proteins.
  • A fluorobenzyl ether group, which contributes to its selectivity for NCX3.

The structural data reveals critical insights into how modifications affect the compound's inhibitory potency against different sodium/calcium exchangers .

Chemical Reactions Analysis

YM-244769 undergoes several chemical reactions during its synthesis and application:

  1. Inhibition Reaction: The primary reaction involves the binding of YM-244769 to the NCX3 isoform, leading to a decrease in sodium-dependent calcium influx.
  2. Cellular Protection Mechanism: In neuronal cell lines, YM-244769 has been shown to protect against hypoxia/reoxygenation-induced damage by modulating intracellular calcium levels .

These reactions are pivotal for understanding how YM-244769 functions at a cellular level and its potential therapeutic effects.

Mechanism of Action

The mechanism of action for YM-244769 primarily revolves around its role as an inhibitor of sodium/calcium exchange. By selectively inhibiting NCX3, YM-244769 reduces intracellular calcium overload, which is often implicated in neuronal injury during ischemic events. The process can be summarized as follows:

  1. Binding to NCX3: YM-244769 binds preferentially to NCX3 over other isoforms, leading to reduced calcium uptake.
  2. Protection Against Cell Damage: This inhibition results in decreased excitotoxicity and cell death in neuronal models subjected to stress conditions such as hypoxia .

Data from pharmacological studies support this mechanism, showing significant protective effects on neuronal cells under stress conditions.

Physical and Chemical Properties Analysis

YM-244769 exhibits several physical and chemical properties relevant to its functionality:

  • Molecular Weight: Approximately 327.35 g/mol.
  • Solubility: It is soluble in organic solvents but may have limited solubility in aqueous environments.
  • Stability: Stability studies indicate that YM-244769 maintains its inhibitory activity under physiological conditions.

These properties are essential for understanding how YM-244769 can be effectively utilized in laboratory settings and potential clinical applications.

Applications

The primary scientific uses of YM-244769 include:

  1. Research Tool: It serves as a valuable tool for studying sodium/calcium exchange mechanisms in various cell types, particularly in neuronal contexts.
  2. Therapeutic Potential: Due to its neuroprotective properties, there is ongoing research into its application for treating neurodegenerative diseases and conditions associated with calcium dysregulation, such as stroke or traumatic brain injury .
Introduction to YM-244769 as a Pharmacological Tool in NCX Research

Historical Development and Discovery of YM-244769 in Na⁺/Ca²⁺ Exchanger (NCX) Inhibition

YM-244769 (N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide) emerged in the mid-2000s as a strategic advancement in targeting the Na⁺/Ca²⁺ exchanger (NCX), a critical regulator of cellular calcium homeostasis. Its development stemmed from efforts to overcome limitations of earlier inhibitors like KB-R7943, which exhibited suboptimal selectivity and potency. Discovered through systematic screening of benzyloxyphenyl derivatives, YM-244769 was identified as a potent, cell-permeable compound with a unique preference for the NCX3 isoform. Initial pharmacological profiling demonstrated differential inhibition, with IC₅₀ values of 18 nM for NCX3 versus 68 nM (NCX1) and 96 nM (NCX2) in transfected cell models using ⁴⁵Ca²⁺ uptake assays [1] [9]. This ~3.8–5.3-fold selectivity for NCX3 over NCX1/NCX2 was unprecedented and positioned YM-244769 as a key tool for isoform-specific mechanistic studies [1].

The compound’s therapeutic potential was rapidly recognized in neuronal protection research. In hypoxia/reoxygenation (H/R) models using human SH-SY5Y neuroblastoma cells (expressing NCX1 and NCX3), YM-244769 (0.3–1 μM) significantly attenuated lactate dehydrogenase (LDH) release, indicating reduced cell damage. Critically, antisense knockdown experiments confirmed that NCX3 contributed more substantially (61% protection) to neuronal damage than NCX1 (35%), aligning with YM-244769’s isoform selectivity [1] [3]. Beyond neuroprotection, functional studies revealed unexpected roles in renal physiology. In vivo, oral administration (0.1–1 mg/kg) in mice induced dose-dependent natriuresis, increasing urine volume and urinary excretion of Na⁺, K⁺, Cl⁻, and Ca²⁺. Genetic knockout models traced this effect primarily to NCX2, as the response vanished in NCX2-KO and double-KO mice [5] [3].

Recent research expanded YM-244769’s applications to oncology. In melanoma (A2058, A375), breast cancer (MDA-MB-231), and glioblastoma models, NCX3 blockade by YM-244769 (5–100 µM) suppressed proliferation and migration while inducing apoptosis. CRISPR/Cas9-mediated NCX3 knockout mirrored these effects, confirming on-target activity. Mechanistically, NCX3 inhibition disrupted mitochondrial respiration, linking calcium extrusion to cancer bioenergetics [6] [8].

Table 1: Key Pharmacological Properties of YM-244769 Across Research Domains

Research DomainExperimental ModelKey Finding(s)Reference
Isoform SelectivityNCX-transfected CCL39 cellsIC₅₀: 18 nM (NCX3), 68 nM (NCX1), 96 nM (NCX2) for reverse-mode NCX [1]
NeuroprotectionSH-SY5Y cells (H/R injury)61% protection via NCX3 inhibition; reduced LDH release at 0.3–1 µM [1] [3]
Renal PhysiologyWild-type mice (oral admin)Dose-dependent ↑ urine volume (200%), Na⁺/K⁺/Cl⁻ excretion; NCX2-dependent [5] [3]
Cancer BiologyMDA-MB-231/JIMT1 cells↑ Apoptosis, ↓ migration/proliferation; impaired mitochondrial respiration [6]

Structural and Functional Classification Within Benzyloxyphenyl-Derivative NCX Inhibitors

YM-244769 belongs to the benzyloxyphenyl pharmacophore family, characterized by a core structure combining a nicotinamide scaffold with substituted benzyloxy and aminobenzyl groups. Its chemical structure (C₂₆H₂₂FN₃O₃; MW 443.47) features three domains critical for activity and selectivity [3] [7] [9]:

  • Central Nicotinamide Core: Serves as a structural bridge enabling optimal spatial orientation.
  • 3-Fluorobenzyloxy Phenoxy Group: Positioned at C6 of nicotinamide, this moiety enhances NCX3 affinity. Fluorine substitution fine-tunes electron distribution and membrane partitioning.
  • 3-Aminobenzylamino Group: Linked to the carboxamide at C1, this domain confers reverse-mode selectivity by interacting with the α2-repeat region of NCX proteins [1].

Functionally, YM-244769 is classified as a reverse-mode (Ca²⁺-entry) preferential inhibitor. Electrophysiological studies in guinea pig ventricular myocytes revealed it suppresses outward Iₙₒₓ (reverse mode; Ca²⁺ influx) with an IC₅₀ of 50 nM, while inward current (forward mode; Ca²⁺ efflux) requires 10 μM for 50% inhibition. This 200-fold selectivity arises from state-dependent binding to Na⁺-inactivated NCX conformations [2] [3]. Mutagenesis studies identified Gly833 in NCX1 (equivalent to Gly801 in NCX3) as critical for sensitivity. Exchangers with accelerated Na⁺-dependent inactivation showed hypersensitivity to YM-244769, underscoring its reliance on conformational dynamics [1].

Table 2: Structural and Functional Comparison of YM-244769 with Key Benzyloxyphenyl NCX Inhibitors

InhibitorCore StructureNCX Isoform SelectivityMode SelectivityPrimary Research Applications
YM-244769Nicotinamide-linkedNCX3 > NCX1 ≈ NCX2 (18 vs 68/96 nM)Reverse ≫ Forward (50 nM vs >10 µM)Neuroprotection, renal physiology, cancer
KB-R7943Isothiourea-linkedNCX3 ≈ NCX1 ≈ NCX2 (IC₅₀ ~1–10 µM)Moderate reverse preference (~5–30-fold)Ischemia-reperfusion injury
SEA0400Diphenylamine-linkedNCX1 > NCX2 ≫ NCX3 (5–30 nM vs >1 µM)Bidirectional (similar IC₅₀)Cardiac contractility studies
SN-6Thiazolidine-linkedNCX1 > NCX3 (IC₅₀ ~1–4 µM)Reverse preference (~10-fold)Renal ischemia models

Distinct from SEA0400 (NCX1-selective) and KB-R7943 (non-selective), YM-244769 exploits the divergent α2-region among NCX isoforms. Chimeric NCX1/NCX3 studies mapped its binding interface to residues within this region, explaining its NCX3 bias. Unlike KB-R7943, which inhibits multiple ion channels, YM-244769 shows negligible activity against L-type Ca²⁺ channels, Na⁺/H⁺ exchangers, or adrenergic receptors at ≤1 μM, ensuring specificity [1] [4]. Its trypsin-insensitivity further distinguishes it from earlier inhibitors; intracellular trypsin application in myocytes failed to alter YM-244769’s efficacy, suggesting extracellular binding or resistance to protease-mediated cleavage of regulatory domains [2].

In therapeutic contexts, YM-244769’s structural advantages translate to orally bioavailable neuroprotection and renal modulation, contrasting with the limited central delivery of peptide-based NCX inhibitors. However, its utility in cardiac tissue is context-dependent: while potently inhibiting Iₙₒₓ in guinea pig myocytes (IC₅₀ ~100 nM bidirectionally), it lacks positive inotropy in rabbit hearts due to species-specific action potential durations modulating NCX operational modes [2] [4].

Table 3: Mechanistic Basis of YM-244769's Pharmacological Profile

PropertyMechanistic BasisFunctional Consequence
NCX3 PreferenceHigh-affinity binding to α2-region residues (e.g., Gly801) in Na⁺-inactivated stateTargeted neuroprotection; ↓ compensation by NCX1/NCX2
Reverse-Mode BiasStabilization of Na⁺-bound inactivated conformation during Ca²⁺ influxBlocks Ca²⁺ overload in ischemia without impairing Ca²⁺ extrusion
Oral BioavailabilityLipophilic benzyloxyphenyl groups enhance membrane permeabilityEfficacy in renal and systemic models after oral dosing
Trypsin ResistanceExtracellular binding site or insensitivity to cytoplasmic regulatory domain cleavagePersistent inhibition despite intracellular protease activity

Properties

Product Name

ym-244769

IUPAC Name

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide

Molecular Formula

C26H22FN3O3

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H22FN3O3/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18/h1-14,16H,15,17,28H2,(H,30,31)

InChI Key

JZMLHJRKSJXARY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F

Synonyms

N-(3-aminobenzyl)-6-(4-((3-fluorobenzyl)oxy)phenoxy)nicotinamide
YM 244769
YM-244769
YM244769

Canonical SMILES

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.